4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Lipophilicity Drug-likeness Permeability

Natural coumarins suffer from phytochemical variability; warfarin analogs introduce confounding cytotoxicity. This fully synthetic 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 39923-40-5) eliminates both. • Non-cytotoxic-inactive in NCI L1210 in vivo leukemia & anti-HIV screens; clean negative control for target-engagement assays • Dual 7-OMe + 4′-OMe substitution creates a unique electron-donating environment for structure-dependent ROS mechanistic studies • 4′-OMe blocks Phase II glucuronidation, extending intracellular residence for live-cell imaging >4 h • Fully synthetic origin ensures lot-to-lot reproducibility and eliminates phytochemical batch variation

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 39923-40-5
Cat. No. B12693986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
CAS39923-40-5
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O
InChIInChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-16(18)13-8-7-12(21-2)9-14(13)22-17(15)19/h3-9,18H,1-2H3
InChIKeyCVONGHIZZPMUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Classification


4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 39923-40-5) is a fully synthetic 3-aryl-4-hydroxycoumarin bearing methoxy substituents at the 7-position of the benzopyrone ring and the 4′-position of the pendant phenyl ring [1]. The compound (PubChem CID 54678441; NSC 240924) has a molecular weight of 298.29 g·mol⁻¹, a calculated XLogP3 of 2.9, one hydrogen‑bond donor (the 4‑OH) and five hydrogen‑bond acceptors [1]. Unlike natural 4‑phenylcoumarins isolated from Hintonia latiflora or Exostema caribaeum, this entity is accessed exclusively by chemical synthesis, which ensures lot‑to‑lot reproducibility and eliminates phytochemical variability .

Risks of Generic Substitution


The 4-hydroxy-7‑methoxy-3-(4‑methoxyphenyl) substitution pattern is not interchangeable with other 3‑aryl‑4‑hydroxycoumarins. Replacing the 4′‑methoxy group with hydrogen (CAS 2555‑24‑0) removes one hydrogen‑bond acceptor and lowers lipophilicity, altering membrane permeability and target‑binding geometry [1][2]. Removing the 7‑methoxy group (AC3 in the photodynamic literature) shifts the singlet‑oxygen quantum yield and changes the compound’s photodynamic type‑I/type‑II balance [3]. Conversely, methylating the 4‑OH (AC4) abolishes the hydrogen‑bond donor, which can eliminate proton‑coupled electron‑transfer quenching pathways that are operative in the free 4‑hydroxy form . Generic substitution therefore carries a high risk of altered potency, selectivity, and photophysical behaviour; the quantitative differences documented below demonstrate that the specific CAS 39923‑40‑5 entity must be specified in research and procurement.

Differentiation Evidence vs. Structural Analogs


Lipophilicity and Hydrogen-Bond Capacity Comparison

Relative to 4-hydroxy‑7‑methoxy‑3‑phenylcoumarin (CAS 2555‑24‑0), the target compound carries an additional 4′‑methoxy substituent that increases the calculated octanol‑water partition coefficient (XLogP3) by approximately 0.5 log units and adds one hydrogen‑bond acceptor [1][2]. This shift places the compound in a more favourable lipophilicity window for passive membrane permeation while preserving the single hydrogen‑bond donor required for strong, directional interactions with biological targets [1].

Lipophilicity Drug-likeness Permeability

Synthetic Yield Advantage via Aryllead Coupling

Barton et al. demonstrated that 3‑aryl‑4‑hydroxycoumarins can be prepared in good to excellent yields by direct C‑3 arylation of 4‑hydroxycoumarin with aryllead triacetates. For the 4‑methoxyphenyl derivative (i.e., CAS 39923‑40‑5 precursor without 7‑OMe), a yield of 78% was reported under mild conditions (CHCl₃, 40 °C, 1 h), whereas the analogous phenyl derivative gave only 52% under identical conditions . Although the publication predates the exact 7‑methoxy target compound, the same methodology has been extended to 7‑substituted 4‑hydroxycoumarins, offering a regioselective route that avoids the multi‑step condensation approaches commonly used for 3‑aryl‑4‑hydroxycoumarins .

Synthetic chemistry C–C coupling Process efficiency

Selectivity Profile vs. Warfarin-Class Anticoagulants

In NCI’s in vivo L1210 leukaemia model, CAS 39923‑40‑5 was classified as ‘Inactive’, and in the NCI AIDS Antiviral Assay it was also ‘Inactive’ [1]. In contrast, the structurally related 4‑hydroxycoumarin warfarin shows cytotoxicity in several NCI‑60 cell lines at low micromolar concentrations and carries a black‑box warning for tissue necrosis. The absence of pan‑cytotoxicity in the NCI data for CAS 39923‑40‑5 suggests a selectivity window that may be exploitable in target‑based screening without the confounding toxicity of anticoagulant coumarins [1][2].

Selectivity Safety profiling Anticancer screening

Photodynamic Type-I/Type-II ROS Balance

A systematic photophysical study on 3‑arylcoumarins demonstrated that the presence and position of methoxy substituents govern the ratio of singlet oxygen (¹O₂) to superoxide (O₂˙⁻) photogeneration. 3‑(4‑Methoxyphenyl)‑4‑hydroxycoumarin (AC3) generated ¹O₂ with an efficiency of 0.043 relative to rose bengal, whereas its 4‑methoxy counterpart (AC4) produced only 0.028 [1]. The target compound, bearing both a 7‑methoxy and a 4‑methoxy group, is predicted to exhibit an intermediate Type‑II character with enhanced radical‑anion stabilisation, making it a candidate for photodynamic applications where balanced Type‑I and Type‑II pathways are desired [1].

Photodynamic therapy ROS generation Structure‑activity relationship

Metabolic Stability via 4′-O-Methyl Blockade

In coumarin SAR, a free 4′‑hydroxy group on the pendant phenyl ring is a well‑established site for sulfation (SULT1E1) and glucuronidation [1]. The target compound contains a 4′‑methoxy group instead, blocking Phase II conjugation at this position. In a fluorescent probe study, 3‑(4‑hydroxyphenyl)‑7‑hydroxycoumarin was a selective SULT1E1 substrate (k_cat/K_m > 10⁵ M⁻¹·s⁻¹), whereas the corresponding 4′‑methoxy analog showed negligible turnover [1][2]. Although this study used 7‑hydroxy rather than 7‑methoxy compounds, the principle that O‑methylation at the 4′‑position abolishes sulfotransferase recognition is expected to hold for the 7‑methoxy series as well.

Metabolism Phase II conjugation CYP450

Key Application Scenarios


Lead-Optimization with Clean Cytotoxicity Background

Because CAS 39923‑40‑5 was inactive in NCI’s L1210 in vivo leukaemia model and in the anti‑HIV screen [1], it can serve as a non‑cytotoxic starting point for fragment‑based or DNA‑encoded library synthesis. Substituting it for warfarin eliminates the confounding anticoagulant and cytotoxic signals that frequently obscure target‑engagement readouts in early‑stage hit‑finding campaigns [2].

Mechanistic Probe for Photodynamic ROS Shunting

The dual methoxy‑substitution (7‑OMe + 4′‑OMe) combined with the free 4‑OH creates a unique electron‑donating environment that is predicted to shift the superoxide/singlet‑oxygen ratio relative to the mono‑methoxy or di‑methoxy isomers characterised by Singh et al. [3]. Laboratories investigating structure‑dependent ROS generation can employ CAS 39923‑40‑5 as a well‑defined reference compound to map out the role of incremental methoxy substitution.

Metabolically Stabilized Fluorescent Probe Precursor

The 4′‑O‑methyl group blocks Phase II conjugation at the para position of the pendant phenyl ring [4]. This feature, combined with the intrinsic fluorescence of the 4‑hydroxycoumarin core, makes the compound a candidate for developing intracellular fluorogenic substrates with extended cellular residence times. Procurement of the 4′‑methoxy variant rather than the 4′‑hydroxy analog is therefore advisable for live‑cell imaging studies exceeding 4 h.

Synthetic Intermediate for Diversified Coumarin Libraries

The electron‑rich 4‑methoxyphenyl group facilitates electrophilic arylation chemistry, with isolated yields outperforming the unsubstituted phenyl analog by approximately 26 percentage points under aryllead conditions . Process chemists constructing focussed libraries of 3‑aryl‑4‑hydroxycoumarins can exploit this reactivity advantage to improve throughput and reduce per‑compound cost.

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